Ammonium borohydride
Description
Structure
2D Structure
Properties
Molecular Formula |
BH8N |
|---|---|
Molecular Weight |
32.88 g/mol |
IUPAC Name |
azanium;boranuide |
InChI |
InChI=1S/BH4.H3N/h1H4;1H3/q-1;/p+1 |
InChI Key |
OPVWIJPHMWVMDP-UHFFFAOYSA-O |
Canonical SMILES |
[BH4-].[NH4+] |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Mechanistic Investigations in Nh₄bh₄ Formation
Controlled Metathesis Reactions for NH₄BH₄ Synthesis
Metathesis reactions are a common approach for synthesizing ammonium (B1175870) borohydride (B1222165), typically involving the reaction between a borohydride salt and an ammonium salt.
Synthesis from Borohydride and Ammonium Salts in Liquid Ammonia (B1221849)
A key method for synthesizing ammonium borohydride involves the reaction of borohydride salts, such as sodium borohydride (NaBH₄) or lithium borohydride (LiBH₄), with ammonium salts, such as ammonium chloride (NH₄Cl) or ammonium fluoride (B91410) (NH₄F), in liquid ammonia (NH₃) as the solvent. google.comresearchgate.netaip.org This reaction is often carried out at mild temperatures. researchgate.net The metathesis reaction in liquid ammonia leads to the formation of solid this compound. google.comaip.org
The general reaction can be represented as: MBH₄ + NH₄X → NH₄BH₄ + MX Where M is an alkali metal (e.g., Na, Li) and X is a halide (e.g., Cl, F).
Liquid ammonia is crucial in this synthesis as it helps prevent side reactions that could otherwise reduce the yield of this compound. google.compnnl.gov this compound is reported to be stable in liquid ammonia. google.compnnl.gov
Influence of Reaction Conditions on Yield and Purity
The yield and purity of this compound synthesized via metathesis reactions are influenced by various reaction conditions, including the choice of borohydride and ammonium salts, their molar ratios, concentration, temperature, and reaction time. google.comresearchgate.netrsc.org
Research has shown that using a 1:1 molar ratio of sodium borohydride to ammonium sulfate (B86663) can lead to optimal yield and purity when the reaction is conducted in ammoniated tetrahydrofuran (B95107) (THF). rsc.org The concentration of ammonia in the solvent also plays a critical role, with specific concentrations leading to better results. rsc.org Increasing the molarity of the borohydride salt can sometimes increase reaction time and decrease the yield of the product. rsc.org
The purity of the synthesized NH₄BH₄ can be assessed using techniques such as ¹¹B NMR spectroscopy and hydride estimation. rsc.org
NH₄BH₄ as a Precursor in the Synthesis of Related Boron-Nitrogen Compounds
This compound serves as a valuable precursor for the synthesis of other important boron-nitrogen compounds.
Conversion to Ammonia Borane (B79455) (NH₃BH₃) via Decomposition in Ether-Based Solvents
This compound can be converted to ammonia borane (NH₃BH₃) through decomposition in ether-based solvents. google.comresearchgate.netrsc.orgwikipedia.org This decomposition is initiated by the addition of an ether-based organic solvent to the this compound, leading to the release of hydrogen gas and the formation of ammonia borane. google.compnnl.gov
The conversion can occur at relatively low temperatures in ether solvents, eliminating the need for heating steps that might be required in other solvent systems. google.compnnl.gov Ether-based solvents such as diethyl ether and tetrahydrofuran (THF) are commonly used for this conversion. rsc.orgsigmaaldrich.comgoogle.com The decomposition of NH₄BH₄ in THF has been shown to yield ammonia borane in near quantitative yields. researchgate.net This method provides a practical route for the large-scale synthesis of ammonia borane with high yield and purity. rsc.org
The reaction can be represented as: NH₄BH₄ → NH₃BH₃ + H₂
Preparation of Hexagonal Boron Nitride Nanosheets via High-Temperature Treatment
This compound can also be utilized as a precursor for the synthesis of hexagonal boron nitride (h-BN) nanosheets through high-temperature treatment. While some methods directly use ammonia borane as a precursor for h-BN, related boron-nitrogen compounds like this compound can also be involved in the synthesis of h-BN materials or related precursors. google.comchemrxiv.orgmdpi.com
High-temperature reactions, often under a flow of ammonia gas, are employed to convert boron-nitrogen precursors into hexagonal boron nitride. google.comchemrxiv.org For instance, precursors prepared from reactions involving borohydrides and ammonium salts, which can include or be related to this compound, are subjected to high temperatures (e.g., 1100-1400 °C) to yield hexagonal boron nitride nanosheets. google.com This high-temperature treatment facilitates the formation of the layered hexagonal structure characteristic of h-BN. atamanchemicals.comacs.org
Novel Synthetic Routes and Their Mechanistic Elucidation
Research continues into developing novel synthetic routes for this compound and understanding their underlying mechanisms. While the metathesis reaction in liquid ammonia is a established method, exploring alternative solvents, reaction conditions, and starting materials can lead to improved yields, purity, and scalability. Mechanistic investigations often involve spectroscopic techniques, such as ¹¹B NMR, to monitor the reaction progress and identify intermediates. rsc.org Understanding the reaction mechanisms is crucial for optimizing synthetic pathways and designing new routes for the efficient synthesis of this compound and its derivatives.
Compound PubChem CIDs
Advanced Characterization of Dihydrogen Bonding Networks (N-H...H-B Interactions)
First-principles density functional theory (DFT) calculations have been instrumental in characterizing the energetics and directionality of the dihydrogen bonds in NH₄BH₄. acs.orgdiva-portal.org These calculations have revealed that the dihydrogen bonding in this compound is largely non-directional, with only a weak tendency for long-range order. acs.orgdiva-portal.orgresearchgate.net This lack of strong directionality is consistent with the observed rotational disorder of the NH₄⁺ and BH₄⁻ ions. acs.orgdiva-portal.org The energetics of different rotational configurations of the complex ions are quasi-degenerate, meaning there are many orientations with very similar energies. diva-portal.orgresearchgate.net The torsional potential for the NH₄⁺ ion is relatively soft, which is attributed to the nature of the dihydrogen bonding. acs.org
Interactive Data Table: Calculated Elastic Constants and Bulk Modulus for NH₄BH₄
| Property | Value (GPa) |
| C₁₁ | 12.4 |
| C₁₂ | 5.6 |
| C₄₄ | 4.8 |
| Bulk Modulus (B) | 7.9 |
Note: These DFT-calculated values indicate the mechanical properties of this compound, with the low bulk modulus reflecting the relative softness of the material due to the nature of its intermolecular interactions. acs.orgdiva-portal.org
The extensive network of dihydrogen bonds is a defining feature of the solid-state architecture of this compound. rsc.org This network creates a tightly packed structure, which contributes to the compound's high volumetric hydrogen density. diva-portal.org However, the simultaneous presence of both protonic and hydridic hydrogens in close proximity also introduces an inherent instability, leading to the slow decomposition of NH₄BH₄ at room temperature with the release of hydrogen gas. diva-portal.org The non-directional nature of the dihydrogen bonds facilitates the dynamic disorder of the ions within the crystal lattice. acs.orgdiva-portal.org The stability of this compound can be influenced by external factors, and the dihydrogen bonding network plays a critical role in mediating these effects. rsc.org
Structural Phase Transitions Under Varying Conditions
This compound exhibits a rich phase behavior, undergoing structural transitions in response to changes in both pressure and temperature.
Under the application of high pressure, the ambient pressure face-centered cubic phase of NH₄BH₄ undergoes two distinct phase transitions at room temperature. nih.govrsc.org The first transition occurs at approximately 1.5 GPa, leading to a highly disordered intermediate structure. nih.govrsc.org Upon further compression, a second transition takes place at around 3.4 GPa, resulting in an orthorhombic, distorted CsCl-type structure. nih.govrsc.org These transitions have been characterized using a combination of synchrotron radiation powder X-ray diffraction and Raman spectroscopy. nih.govrsc.org
At low temperatures, this compound also displays structural phase transitions. researchgate.net Inelastic neutron scattering and neutron diffraction studies have shown a transition from the disordered cubic phase to lower symmetry ordered phases below 60 K. researchgate.netscite.ai Specifically, upon cooling, a structural transition is observed between 45 and 40 K. acs.orgresearchgate.net The reverse transition upon heating occurs between 46 and 49 K. acs.orgresearchgate.net In the low-temperature form, the reorientational dynamics of the ions are frozen. acs.orgresearchgate.net
Interactive Data Table: Phase Transitions of this compound
| Condition | Transition Point | Resulting Phase |
| Increasing Pressure | ~1.5 GPa | Highly disordered intermediate |
| Increasing Pressure | ~3.4 GPa | Orthorhombic, distorted CsCl-type |
| Decreasing Temperature | 40-45 K | Ordered low-temperature phase |
Note: This table summarizes the known structural phase transitions of this compound under different physical conditions.
Crystallographic Elucidation and Intermolecular Bonding Analysis in Nh₄bh₄
Temperature- and Pressure-Induced Phase Transformations
The crystal structure and ionic dynamics of ammonium (B1175870) borohydride (B1222165) (NH₄BH₄) are highly sensitive to changes in temperature and pressure. These external stimuli induce significant phase transitions, altering the material's physical properties and the reorientational behavior of its constituent ammonium (NH₄⁺) and borohydride (BH₄⁻) ions.
Ammonium borohydride undergoes a significant structural transition at cryogenic temperatures. Inelastic neutron scattering (INS) has revealed a reversible structural phase transition that occurs upon cooling between 45 K and 40 K, and upon heating between 46 K and 49 K. acs.orgresearchgate.net This transition marks the boundary between a low-temperature ordered polymorph and a high-temperature, dynamically disordered face-centered cubic (fcc) phase. aps.org
Below this transition temperature (<50 K), the reorientational dynamics of both the NH₄⁺ and BH₄⁻ ions are frozen. acs.orgaps.orgdiva-portal.org In this ordered state, quasielastic neutron scattering (QENS) data shows no reorientational movement within the 0.1 to 100 picosecond timescale. aps.orgdiva-portal.org
Upon heating into the high-temperature disordered phase (>50 K), the two ionic species exhibit distinct onsets of dynamic motion. aps.org The NH₄⁺ cations become dynamically active first, with reorientational motions beginning around 50 K. aps.orgdiva-portal.orgresearchgate.net In contrast, the larger BH₄⁻ anions only become significantly mobile at temperatures above 100-125 K. acs.orgresearchgate.netaps.org This difference in dynamic behavior is attributed to the local environment, where the slower-moving BH₄⁻ anion imposes a noncubic field on the NH₄⁺ cation. aps.orgdiva-portal.org
The nature of these reorientational dynamics has been characterized in detail. For the NH₄⁺ ion at temperatures below 125 K, the motion is described as preferential tetrahedral tumbling, where reorientations around a specific C₂ or C₃ axis occur more frequently. aps.orgdiva-portal.orgresearchgate.net At higher temperatures, this may evolve into cubic tumbling or isotropic rotational diffusion. aps.orgdiva-portal.org The dynamics of the BH₄⁻ anion are best described as cubic tumbling. aps.orgresearchgate.net The relaxation times further highlight the disparity in mobility; at 150 K, the approximate relaxation time is 1 picosecond for NH₄⁺, compared to around 100 picoseconds for BH₄⁻. aps.orgdiva-portal.orgresearchgate.net
| Parameter | Description | Source |
|---|---|---|
| Transition Temperature (Cooling) | 40 K - 45 K | acs.orgresearchgate.net |
| Transition Temperature (Heating) | 46 K - 49 K | acs.orgresearchgate.net |
| Low-Temperature Phase (<50 K) | Dynamically ordered; reorientational dynamics are frozen. | aps.orgdiva-portal.org |
| High-Temperature Phase (>50 K) | Dynamically disordered (fcc, NaCl-type structure). | acs.orgresearchgate.net |
| Onset of NH₄⁺ Dynamics | ~50 K | aps.orgdiva-portal.org |
| Onset of BH₄⁻ Dynamics | ~125 K | aps.orgdiva-portal.org |
| Relaxation Time at 150 K (NH₄⁺) | ~1 ps | aps.orgdiva-portal.org |
| Relaxation Time at 150 K (BH₄⁻) | ~100 ps | aps.orgdiva-portal.org |
Applying external pressure to this compound induces a series of structural phase transitions, moving it away from its ambient pressure face-centered cubic (fcc) structure. rsc.orgscite.ai Experimental studies combining synchrotron radiation powder X-ray diffraction, Raman spectroscopy, and molecular dynamics calculations have identified two primary transitions at pressures up to 10 GPa. rsc.orgscite.ai
The first phase transition occurs at approximately 1.5 GPa. rsc.orgscite.ai At this pressure, the initial fcc phase transforms into a highly disordered intermediate structure. rsc.org This transition marks the initial departure from the high symmetry of the ambient pressure crystal.
As the pressure is increased further, a second transformation takes place at approximately 3.4 GPa. rsc.orgscite.ai The disordered intermediate phase evolves into a more ordered, orthorhombic structure. rsc.org This high-pressure phase is characterized as a distorted CsCl-type structure. rsc.orgscite.ai The structure of this orthorhombic phase was determined through a combination of ab initio computational methods and Rietveld refinement of the powder X-ray diffraction data. rsc.org Despite the increase in structural order compared to the intermediate phase, molecular dynamics calculations suggest that a high degree of ionic mobility is maintained in the pressurized states of NH₄BH₄. scite.ai
| Pressure (GPa) | Initial Phase | Resulting Phase | Structural Characteristics | Source |
|---|---|---|---|---|
| Ambient | - | Face-Centered Cubic (fcc) | NaCl-type structure | rsc.orgscite.ai |
| ~1.5 GPa | Face-Centered Cubic (fcc) | Intermediate Disordered Phase | Highly disordered structure | rsc.orgscite.ai |
| ~3.4 GPa | Intermediate Disordered Phase | Orthorhombic Phase | Distorted CsCl-type structure | rsc.orgscite.ai |
Vibrational Spectroscopy and Ionic Dynamics in Nh₄bh₄
Inelastic Neutron Scattering (INS) for Vibrational Property Characterization
Inelastic Neutron Scattering (INS) is a powerful technique employed to examine the structural and vibrational properties of ammonium (B1175870) borohydride (B1222165). researchgate.netacs.orgdiva-portal.orgresearchgate.netacs.orgdiva-portal.orgresearchgate.netresearchgate.netchalmers.se INS is particularly sensitive to the vibrations of hydrogen atoms due to their large incoherent scatter cross-section. diva-portal.orgchalmers.se Studies utilizing INS have revealed significant details about the dynamic behavior of the ions within the NH₄BH₄ lattice and its correlation with temperature-induced structural changes. researchgate.netacs.orgdiva-portal.orgresearchgate.netacs.orgdiva-portal.orgresearchgate.net
Upon cooling, INS spectra have indicated a structural transition occurring between 45 and 40 K. researchgate.netacs.orgdiva-portal.orgresearchgate.netacs.orgresearchgate.net This transition is reversible, taking place between 46 and 49 K upon heating. researchgate.netacs.orgdiva-portal.orgresearchgate.netacs.orgresearchgate.net In the low-temperature form, below approximately 50 K, the reorientational dynamics of the ions are observed to be frozen. researchgate.netacs.orgdiva-portal.orgresearchgate.netacs.orgresearchgate.net As the temperature increases and the material enters the high-temperature phase (above 50 K), the NH₄⁺ ions exhibit fast reorientational dynamics, which is indicated by the disappearance of the NH₄⁺ libration band in the INS spectra. researchgate.netdiva-portal.orgresearchgate.netacs.orgresearchgate.net The BH₄⁻ ions, however, become significantly mobile only at higher temperatures, typically above 100 K. researchgate.netdiva-portal.orgresearchgate.netacs.orgresearchgate.net
Analysis of Libration Modes of BH₄⁻ and NH₄⁺ Ions
INS studies have allowed for the characterization and assignment of the libration modes for both the BH₄⁻ and NH₄⁺ ions in NH₄BH₄. The libration modes for the BH₄⁻ ions are typically observed near 300 cm⁻¹. researchgate.netacs.orgdiva-portal.orgresearchgate.netacs.orgresearchgate.netresearchgate.net The libration modes corresponding to the NH₄⁺ ions are found near 200 cm⁻¹. researchgate.netacs.orgdiva-portal.orgresearchgate.netacs.orgresearchgate.netresearchgate.net
At low temperatures, such as 5 K, INS spectra have shown additional weak intensity bands around 500 and 650 cm⁻¹. acs.org These features have been attributed to the combination of NH₄⁺ and BH₄⁻ librations and the overtone of the BH₄⁻ libration, respectively. acs.org The transition to the dynamically disordered face-centered cubic (fcc) phase is clearly manifested in the INS spectra by the disappearance of the translation modes and the libration modes associated with the NH₄⁺ ions. acs.orgdiva-portal.org While the NH₄⁺ libration modes vanish, the band corresponding to the BH₄⁻ librations remains recognizable after the structural transition, although its intensity decreases, and it shows an increase in width and a more asymmetric shape, indicating changes in the potential energy surface along the torsional coordinate. diva-portal.org
Correlation of Vibrational Behavior with Crystal Structure and Temperature
The crystal structure of ammonium borohydride in its high-temperature form is H-disordered and is composed of tetrahedral NH₄⁺ and BH₄⁻ ions arranged in a manner analogous to the fcc NaCl structure. researchgate.netacs.orgdiva-portal.orgresearchgate.netacs.orgresearchgate.netresearchgate.netchalmers.se These ions are linked by intermolecular dihydrogen bonding. researchgate.netacs.orgdiva-portal.orgresearchgate.netacs.orgresearchgate.netresearchgate.netchalmers.se The structural transition observed between 40 and 49 K is a key feature influencing the ionic dynamics. researchgate.netacs.orgdiva-portal.orgresearchgate.netacs.orgresearchgate.net Below approximately 60 K, NH₄BH₄ transitions to lower symmetry structures, including trigonal or monoclinic and rhombohedral polymorphs. researchgate.netresearchgate.netdiva-portal.org
In the low-temperature ordered polymorph (below 50 K), the absence of reorientational dynamics is confirmed by neutron scattering data. researchgate.netresearchgate.netresearchgate.netresearchgate.net As the temperature increases into the disordered high-temperature phase (above 50 K), quasielastic neutron scattering (QENS) analysis establishes the onset of NH₄⁺ dynamics around 50 K and the onset of BH₄⁻ dynamics around 125 K. researchgate.netresearchgate.netresearchgate.netresearchgate.net The fast reorientational dynamics of NH₄⁺ in the fcc phase are directly correlated with the disappearance of their corresponding libration band in INS spectra. researchgate.netdiva-portal.orgresearchgate.netacs.orgresearchgate.net The vibrational behavior of the BH₄⁻ ions in NH₄BH₄ has been noted to compare well with that observed in heavier alkali metal borohydrides such as NaBH₄, KBH₄, RbBH₄, and CsBH₄. researchgate.netdiva-portal.orgresearchgate.netacs.orgresearchgate.netresearchgate.netchalmers.se Density functional theory (DFT) calculations have suggested that the dihydrogen bonding in NH₄BH₄ is non-directional with only a weak tendency for long-range order, leading to different rotational configurations of the complex ions that appear quasi-degenerate, a characteristic reminiscent of glasses. researchgate.netdiva-portal.orgresearchgate.netacs.orgresearchgate.netresearchgate.netchalmers.se
Raman and Infrared Spectroscopic Studies for Bonding and Phase Identification
Raman and Infrared (IR) spectroscopies are valuable tools for investigating the vibrational properties of NH₄BH₄, providing insights into its bonding characteristics and aiding in the identification of different phases. acs.orgresearchgate.netnih.govdaneshyari.comresearchgate.netuwo.caresearchgate.netnih.gov These techniques are sensitive to changes in the molecular dipole moment during vibration (IR) or changes in polarizability (Raman), offering information about molecular structures, the nature of bonding, and inter- and intramolecular interactions. uwo.catanta.edu.egwisc.edu Raman spectroscopy, in particular, can be used to investigate local bonding environments and complement diffraction data for crystal structure determination. daneshyari.com Both Raman and IR spectroscopy are effective in identifying different phases and detecting spectroscopic signatures associated with phase transitions. daneshyari.comresearchgate.netnih.gov
Assignment of N-H and B-H Stretches and Bends
The tetrahedral NH₄⁺ and BH₄⁻ ions in NH₄BH₄ each contribute nine internal vibrational modes. These include four stretching modes (classified as A₁ and F₂) and five bending modes (classified as E and F₂). acs.org All four fundamental stretch and bend vibrations for each ion are typically observable using Raman spectroscopy. acs.org These modes are conventionally denoted as ν₁(A₁, symmetric stretching), ν₃(F₂, asymmetric stretching), ν₂(E, symmetric bending), and ν₄(F₂, asymmetric bending). acs.org
In Raman spectra recorded at 98 K, the vibrational modes assigned to the BH₄⁻ ion show a strong resemblance to those of fcc RbBH₄. acs.orgdiva-portal.org Specifically, the B-H bending vibrations are observed around 1107 and 1237 cm⁻¹. acs.org The B-H stretching vibrations appear around 2280 cm⁻¹ (asymmetric) and 2295 cm⁻¹ (symmetric). acs.org Additional bands in the Raman spectrum at 2159 and 2197 cm⁻¹ have been assigned to the overtone of the asymmetric B-H bend, which is split due to Fermi resonance with the A₁ and F₂ stretching modes. acs.org
For the NH₄⁺ ion, the Raman modes at 98 K are comparable to those found in fcc NH₄I. acs.orgdiva-portal.org The N-H stretching vibrations are observed at 3118 and 3178 cm⁻¹. acs.orgdiva-portal.org Among the N-H bending modes, the ν₄ asymmetric bend at 1404 cm⁻¹ is clearly visible in the Raman spectrum. acs.orgdiva-portal.org The symmetric N-H bend, ν₂, is expected to appear around 1650 cm⁻¹. acs.orgdiva-portal.org
Infrared spectroscopy also provides characteristic bands for these vibrations. Typical IR absorption ranges include N-H stretching around 2900-3500 cm⁻¹, N-H bending around 1200-1700 cm⁻¹, B-H stretching around 1900-2550 cm⁻¹, and B-H bending around 900-1450 cm⁻¹. researchgate.net A distinctive IR band for the asymmetric bending vibration (ν₄) of NH₄⁺ is found around 1432 cm⁻¹, often with a shoulder near 1510 cm⁻¹, which is attributed to disorder in the ammonium ions. mdpi.com The symmetric bending vibration (ν₂) of NH₄⁺ can be observed in the IR spectrum around 1694 cm⁻¹. mdpi.com
Spectroscopic Signatures of Phase Transitions
Raman and IR spectroscopy are effective in identifying and characterizing the phase transitions in NH₄BH₄. Raman spectroscopy has detected pressure-induced phase transitions at 1.5 and 3.4 GPa, where the ambient pressure fcc phase transforms into a disordered intermediate structure and subsequently into an orthorhombic distorted CsCl structure upon increasing pressure. nih.gov
As discussed in the context of INS, a structural transition occurs between approximately 40 and 49 K. researchgate.netacs.orgdiva-portal.orgresearchgate.netacs.orgdiva-portal.orgresearchgate.net This transition is also reflected in the vibrational spectra. In INS, the transition to the dynamically disordered fcc phase is evident from the disappearance of translational modes and the libration modes of NH₄⁺. acs.orgdiva-portal.org The BH₄⁻ libration band persists but shows changes in intensity and shape. diva-portal.org The structural transition is clearly revealed in INS spectra by a significant increase in scatter intensity near the elastic line, characteristic of QENS, which indicates the onset of a dynamically disordered phase. diva-portal.org Temperature-dependent Raman and IR spectra can also indicate phase transitions, often linked to the ordering or disordering of the constituent ions. researchgate.netnih.gov Changes in the profiles of Raman bands and the pressure dependence of major Raman modes serve as spectroscopic signatures of pressure-induced structural transformations. uwo.ca
Mechanistic Studies of Thermal Decomposition and Dehydrogenation Pathways
Kinetic and Thermodynamic Investigations of Hydrogen Release
Studies into the kinetics of hydrogen release from ammonium (B1175870) borohydride (B1222165) and related compounds provide insights into the reaction rates and the factors that influence them.
Induction Period Analysis and Sigmoidal Kinetics
The thermal decomposition of solid ammonium borohydride and similar ammine borohydrides is often characterized by an initial induction period, during which the rate of hydrogen release is slow. Following this period, the hydrogen release rate increases significantly, exhibiting sigmoidal kinetics. This type of kinetic behavior is consistent with a nucleation and growth mechanism, where the decomposition begins at specific points within the solid material and then expands outwards. The duration of the induction period is inversely related to temperature; higher temperatures lead to shorter induction periods and faster reaction rates. The presence of certain additives can effectively reduce this induction period.
Identification and Evolution of Intermediate Species During Decomposition
The thermal decomposition of this compound proceeds through a series of intermediate compounds.
Formation of Diammoniate of Diborane (B8814927) ([(NH₃)₂BH₂][BH₄])
A significant intermediate formed during the decomposition of this compound is the diammoniate of diborane ([(NH₃)₂BH₂][BH₄]), also referred to as DADB. DADB is an ionic compound considered a reactive intermediate in the dehydrogenation pathway of both this compound and ammonia (B1221849) borane (B79455). Its formation can occur via the transfer of a hydride from one borane unit to another, leading to the creation of distinct cationic and anionic species. DADB is less stable than ammonia borane and reacts rapidly with water. At room temperature, solid DADB can gradually transform into solid ammonia borane. The formation of DADB from this compound can proceed via an ammonia borane intermediate.
Subsequent Conversion to Polyaminoborane and Polyiminoborane
Further decomposition of the initial intermediates leads to the formation of polymeric boron-nitrogen compounds. The decomposition of this compound, or its intermediate ammonia borane, results in the formation of polyaminoborane ((NH₂BH₂)n) and the release of hydrogen. This initial dehydrogenation step typically occurs below 150 °C. Polyaminoborane can then undergo further dehydrogenation at higher temperatures to form polyiminoborane ((NHBH)n). These polymeric species are common intermediates in the thermal decomposition process and can ultimately be converted to boron nitride at temperatures exceeding 500 °C.
Strategies for Modulating Decomposition and Hydrogen Release
Efforts to improve the hydrogen storage properties of this compound focus on modulating its decomposition behavior. Strategies aim to achieve hydrogen release at lower temperatures, increase the rate of dehydrogenation, and minimize the formation of undesirable volatile byproducts. These strategies include the use of catalysts, such as metal and metal-free systems, and the application of nanoconfinement by dispersing this compound within porous materials like MOFs, carbon nanotubes, and various forms of porous carbon. Nanoconfinement has shown promise in reducing decomposition temperatures and suppressing byproduct release, particularly when the material is confined within micropores. Chemical additives can also be employed to influence the induction period and kinetics of decomposition.
Influence of External Pressure on Dehydrogenation Kinetics
Studies have investigated the effect of external pressure on the dehydrogenation kinetics of solid this compound. Increasing the hydrogen back pressure has been shown to reduce the hydrogen release rate from solid NH4BH4 at ambient temperatures. Specifically, increasing the hydrogen back pressure from 5 to 54 bar resulted in a reduction of the hydrogen release rate by approximately 16%. rsc.orgosti.govpnnl.gov Similar stabilization effects were observed when using argon pressure. rsc.orgosti.govpnnl.gov
This pressure-mediated stabilization effect can be attributed to a positive volume of activation in the transition state leading to hydrogen release, estimated to be around 73 ± 17 cc mol⁻¹. rsc.orgpnnl.govresearchgate.net While external pressure can influence kinetics, high overpressure of hydrogen has been reported to not significantly impact the hydrogen release rate or the enthalpic parameters during the thermal decomposition of ammonia borane, as the transitions are exothermic. pnnl.gov However, studies on ammonia borane (NH3BH3) at high pressure have shown pressure-induced phase transitions and changes in decomposition pathways, suggesting the importance and practical significance of pressure in influencing hydrogen evolution. acs.orgnih.govaip.org
Effects of Nanoconfinement in Mesoporous Materials on Stability and Desorption
Nanoconfinement in mesoporous materials has been explored as a method to stabilize this compound and modify its hydrogen desorption properties. While nanoconfinement in mesoporous silica (B1680970), such as MCM-41, was investigated as an alternative means to stabilize NH4BH4, other factors appear to significantly destabilize it, leading to rapid decomposition at ambient temperatures into [(NH3)2BH2][BH4] (diammoniate of diborane, DADB) in accordance with the bulk reaction scheme. rsc.orgosti.govpnnl.govresearchgate.netacs.org
However, nanoconfinement can affect the subsequent hydrogen desorption kinetics from the decomposition product, [(NH3)2BH2][BH4]. The hydrogen desorption kinetics from nanoconfined [(NH3)2BH2][BH4] is moderately enhanced, as evidenced by a reduction in the DSC decomposition peak temperature of ΔT = -13 °C compared to the bulk material. rsc.orgosti.govpnnl.govacs.org
Research on ammonia borane (NH3BH3) in mesoporous silica scaffolds like SBA-15 and MCM-41 has shown that nanoconfinement can significantly improve hydrogen storage properties, including enhanced kinetics at lower temperatures and reduced formation of undesirable byproducts like borazine. researchgate.net Nanoconfinement of ammonia borane in mesoporous silica has also been shown to stabilize the high-temperature disordered tetragonal phase at lower temperatures and affect decomposition pathways. pnnl.govacs.org
Impact of Chemical Additives on Induction Period and Hydrogen Evolution Rates
Chemical additives can significantly impact the thermal decomposition of borohydrides, influencing the induction period and hydrogen evolution rates. While much of the research on additives has focused on ammonia borane (NH3BH3) and sodium borohydride (NaBH4), the principles can be relevant to this compound.
For ammonia borane, the solid-state thermal decomposition exhibits a significant "induction period" before rapid hydrogen release. acs.orgresearchgate.netosti.govosti.govcapes.gov.br This induction period involves the isomerization of ammonia borane into diammoniate of diborane (DADB). acs.orgosti.govosti.gov The addition of DADB can substantially decrease or even eliminate the induction period. acs.orgresearchgate.netosti.govosti.gov The induction period is also influenced by the purity of the ammonia borane and temperature. osti.gov
The addition of ammonium chloride (NH4Cl) to ammonia borane has also been shown to significantly reduce the induction period for hydrogen production. acs.orgresearchgate.netosti.gov This suggests that the cation plays a rate-determining role. acs.org Metal chloride additives, including transition and alkali earth metal chlorides, can destabilize ammonia borane, shortening the induction period and lowering the dehydrogenation temperature. researchgate.net The degree of destabilization can increase with the higher electronegativity of the metal in the metal chloride. researchgate.net
While direct data on the impact of specific chemical additives on this compound's induction period and hydrogen evolution rates is less prevalent in the provided search results compared to ammonia borane, the studies on related boron-based hydrogen storage materials highlight the potential for chemical additives to tune these properties. For example, ammonia borane has been used as an additive to improve the dehydrogenation purity and temperature of zirconium borohydride octaammoniate (Zr(BH4)4·8NH3). rsc.org The addition of ammonia borane to Zr(BH4)4·8NH3 resulted in improved dehydrogenation performance, including increased hydrogen purity and a decrease in the coordination number of NH3 on the Zr cations due to interaction between AB and the NH3 groups. rsc.org
Catalytic Enhancement of Dehydrogenation (e.g., Metal-Based Catalysts for Ammonia Borane)
Catalysis is a key strategy to enhance the dehydrogenation kinetics of hydrogen storage materials. While the provided search results primarily discuss the catalytic dehydrogenation of ammonia borane (NH3BH3), the principles and types of catalysts explored are relevant to the broader field of boron-based hydrides, potentially including this compound.
Metal-based catalysts, particularly transition metals, have been extensively studied for their ability to accelerate the hydrolysis and thermolysis of ammonia borane for hydrogen generation. bohrium.comcinz.nznih.govresearchgate.netrsc.orgresearchgate.netnih.govcapes.gov.brresearchgate.net Precious metals like Rh, Ru, Pt, and Ir exhibit high catalytic activities, but their high cost and limited resources restrict practical applications. cinz.nz To address this, research has explored the use of bimetallic nanoparticles combining precious metals with more cost-effective non-noble metals, which can achieve comparable catalytic activity. cinz.nz
Non-precious metal catalysts, such as those based on Ni, Co, and Fe, are also being investigated, although they often require improvements in activity and stability. bohrium.com Cobalt-based catalysts, in particular, have shown promise due to their relatively low cost, availability, high activity, and selectivity in ammonia borane hydrolysis. researchgate.netrsc.orgresearchgate.net Porous structures in metal catalysts can be beneficial by exposing more active sites and facilitating mass transfer. rsc.org
Examples of metal-based catalysts studied for ammonia borane include:
Cobalt-based catalysts: Co-B alloys show enhanced catalytic activity. bohrium.com Co-Mo-B-P alloy catalysts have demonstrated significantly increased hydrogen generation rates compared to undoped Co-B catalysts, with optimized compositions showing the best activity. bohrium.com Cobalt oxides (Co3O4) have also been studied for ammonia borane hydrolysis, showing first-order kinetics with respect to ammonia borane. researchgate.net Porous nickel-cobalt (B8461503) bimetallic catalysts derived from metal-organic frameworks (MOFs) have shown superior catalytic performance towards the hydrolytic dehydrogenation of ammonia borane. rsc.org
Nickel-based catalysts: Ni-based catalysts, including those supported on various materials like carbon, metal oxides, and MOFs, have been explored for ammonia borane dehydrogenation. researchgate.netrsc.org
Ruthenium-based catalysts: Ruthenium hydrides have been investigated for the catalytic dehydrogenation of ammonia borane in non-aqueous media. mdpi.com
Iridium-based catalysts: Iridium pincer complexes have been shown to efficiently catalyze the dehydrogenation of ammonia borane at room temperature in organic solvents. nih.govnih.gov
While the focus of these catalytic studies is primarily on ammonia borane, the fundamental understanding of how metal centers interact with B-N-H bonds and facilitate hydrogen release is relevant to the potential catalytic dehydrogenation of this compound. Further research is needed to specifically investigate the effectiveness of various catalysts for enhancing the dehydrogenation of NH4BH4.
Data Tables
Based on the search results, a representative data point regarding the influence of pressure on hydrogen release rate can be presented:
| Parameter | Condition 1 (5 bar H2 back pressure) | Condition 2 (54 bar H2 back pressure) |
| Hydrogen release rate from solid NH4BH4 at ambient temperature | Baseline | Reduced by ~16% |
Another relevant data point relates to the effect of nanoconfinement on the decomposition product of NH4BH4:
| Material | DSC Decomposition Peak Temperature |
| Bulk [(NH3)2BH2][BH4] | T |
| Nanoconfined [(NH3)2BH2][BH4] in MCM-41 | T - 13 °C |
Theoretical and Computational Chemistry Approaches to Nh₄bh₄ Systems
Ab Initio Molecular Dynamics (AIMD) Simulations for Dynamic Processes
AIMD simulations are a computational method that uses first principles to simulate the motion of atoms in a system over time mdpi.comwikipedia.org. This approach is particularly useful for studying dynamic processes, including chemical bond breaking and formation, and accounts for electronic polarization effects wikipedia.org.
Modeling of Ionic Reorientational Dynamics
AIMD simulations have been used to model the reorientational dynamics of the NH₄⁺ and BH₄⁻ ions in NH₄BH₄ fishersci.caamericanelements.comnih.gov. These simulations, often combined with experimental techniques like quasielastic neutron scattering (QENS) and solid-state nuclear magnetic resonance (NMR), provide insights into how these ions move and reorient within the crystal structure aps.orgresearchgate.netchalmers.sediva-portal.org.
Studies have shown that in the high-temperature disordered phase, both NH₄⁺ and BH₄⁻ ions undergo rapid reorientations researchgate.net. The onset of NH₄⁺ dynamics is observed at around 50 K, while BH₄⁻ ions become significantly mobile at temperatures above 100-125 K chalmers.sediva-portal.orgaps.orgdiva-portal.orgresearchgate.netchalmers.sediva-portal.org. At 150 K, the relaxation time for NH₄⁺ is approximately 1 ps, while for BH₄⁻ it is around 100 ps, indicating that BH₄⁻ reorientation is significantly more hindered aps.orgresearchgate.netchalmers.sediva-portal.org.
The dynamics of NH₄⁺ at temperatures below 125 K are associated with preferential tetrahedral tumbling motions aps.orgresearchgate.netchalmers.sediva-portal.org. At higher temperatures, the NH₄⁺ dynamics may evolve towards cubic tumbling or isotropic rotational diffusion aps.orgresearchgate.netchalmers.sediva-portal.org. The BH₄⁻ dynamics above 125 K can be described as cubic tumbling aps.orgresearchgate.netchalmers.sediva-portal.org. The difference in the reorientational dynamics between the two ions is attributed to the difference in their local environments, with the slower BH₄⁻ anion imposing a noncubic environment on the NH₄⁺ cation aps.orgresearchgate.netchalmers.sediva-portal.org.
Here is a table summarizing the onset temperatures and types of reorientational dynamics:
| Ion | Onset Temperature (K) | Dynamics Below ~125 K | Dynamics Above ~125 K | Relaxation Time at 150 K (ps) | Reference |
| NH₄⁺ | ~50 | Preferential tetrahedral tumbling | Cubic tumbling or isotropic rotational diffusion | ~1 | aps.orgresearchgate.netchalmers.sediva-portal.org |
| BH₄⁻ | ~100-125 | - | Cubic tumbling | ~100 | aps.orgresearchgate.netchalmers.sediva-portal.org |
Simulation of Phase Transition Mechanisms
AIMD simulations, including Car-Parrinello molecular dynamics (CPMD), have been used in conjunction with experimental techniques to study the phase transition mechanisms in NH₄BH₄ rsc.orgwikipedia.org. NH₄BH₄ undergoes structural transitions upon cooling, observed between 40 and 45 K upon cooling and 46 and 49 K upon heating, indicating a hysteresis chalmers.seacs.orgresearchgate.netresearchgate.net. In the low-temperature form, reorientational dynamics are frozen chalmers.seacs.orgdiva-portal.orgresearchgate.net.
High-pressure studies combining experimental methods with ab initio computational techniques, including Car-Parrinello molecular dynamics calculations, have indicated pressure-induced phase transitions in NH₄BH₄ rsc.orgresearchgate.net. Two transitions were detected at approximately 1.5 GPa and 3.4 GPa, where the ambient pressure fcc phase transforms into a disordered intermediate structure and then into an orthorhombic, distorted CsCl structure at higher pressures rsc.orgresearchgate.net. Computational techniques were used to solve the structure of the high-pressure phase rsc.org.
Computational Studies on Reaction Pathways and Energetics of Decomposition
Computational studies, primarily using DFT, have been employed to investigate the reaction pathways and energetics involved in the decomposition of NH₄BH₄ nih.govcore.ac.ukresearchgate.netau.dkosti.gov. Understanding the decomposition mechanism is crucial for assessing the stability and practical application of NH₄BH₄ as a hydrogen storage material nih.gov.
The decomposition of NH₄BH₄ can lead to the formation of oligomers like H(NH₂BH₂)nH and ultimately to the release of hydrogen gas nih.gov. Computational modeling has investigated the energetics and formation pathways of these oligomers nih.gov. Studies have explored various steps, including B-N bond cleavage, reactions with intermediates (such as BH₃ and NH₃ formed from NH₃BH₃ dissociation), dihydrogen release through intra- and intermolecular hydrogen transfer, dehydrocoupling/cyclization of oligomers, and the dimerization of NH₃BH₃ molecules nih.gov.
Computational transition state searches and evaluation of intrinsic reaction coordinates have provided insights into the energy barriers and preferred routes for these reactions nih.gov. For example, the formation of H(NH₂BH₂)n+1H oligomers has been suggested to occur through reactions involving existing oligomers and intermediates like BH₃ and NH₃, followed by H₂ release nih.gov. The dimerization of NH₃BH₃ to form cyclic c-(NH₂BH₂)₂ has been found to be slightly exothermic, with a transition state leading to the simultaneous release of two H₂ molecules nih.gov. The dehydrogenation of oligomers is also generally exothermic, typically by less than 10 kcal/(mol of H₂), with the largest exothermicity observed for n=3 nih.gov.
Computational studies have also explored methods to stabilize or destabilize NH₄BH₄ by investigating the impact of various factors on its decomposition pathways and kinetics osti.govsemanticscholar.org.
Elastic Constant Calculations and Mechanical Stability Assessment
Theoretical and computational methods, particularly Density Functional Theory (DFT), have been employed to investigate the elastic properties and mechanical stability of Ammonium (B1175870) borohydride (B1222165) (NH₄BH₄). These calculations provide insights into the material's response to stress and its intrinsic structural integrity.
Studies utilizing DFT on a 2x2x2 supercell containing 320 atoms (Z=32), constructed from the conventional face-centered cubic (fcc) unit cell, have been used to determine the elastic constants of NH₄BH₄. chalmers.sediva-portal.orgacs.org By calculating stresses versus distortions, the elastic constants C₁₁, C₁₂, and C₄₄ for NH₄BH₄ have been obtained. chalmers.sediva-portal.orgacs.org
The calculated elastic constants for NH₄BH₄ based on a Z=32 supercell are presented in the table below:
| Elastic Constant | Value (GPa) |
| C₁₁ | 12.4 |
| C₁₂ | 5.6 |
| C₄₄ | 4.8 |
For a cubic crystal, the mechanical stability criteria are defined by the Born stability conditions: C₄₄ > 0, C₁₁ > 0, C₁₁ + 2C₁₂ > 0, and C₁₁ - C₁₂ > 0. chalmers.sediva-portal.orgacs.org Based on the calculated elastic constants, NH₄BH₄ described with a Z=32 supercell satisfies these criteria, indicating that it is mechanically stable. chalmers.sediva-portal.orgacs.org
The bulk modulus (B), which represents the material's resistance to compression, has also been calculated. A very small value of B = 7.9 GPa was obtained, which reflects the extreme softness of the material. chalmers.sediva-portal.orgacs.org In comparison, a soft material like CsI has higher values for its bulk modulus and elastic constants (B = 12.7 GPa, C₁₁ = 24.6 GPa, C₁₂ = 6.7 GPa, and C₄₄ = 6.2 GPa). chalmers.sediva-portal.org
Advanced Materials Applications and Functional Derivatization of Ammonium Borohydride
Development as a Promising Chemical Hydrogen Storage Medium
Ammonium (B1175870) borohydride (B1222165) stands out among inorganic compounds for its exceptionally high gravimetric and volumetric hydrogen densities. researchgate.netresearchgate.netrsc.orgau.dk This characteristic positions it as a promising material for chemical hydrogen storage applications. The crystal structure of NH₄BH₄ is described as a rock salt type, comprising disordered tetrahedral NH₄⁺ and BH₄⁻ complexes interconnected by a dense network of dihydrogen bonds. researchgate.netresearchgate.netrsc.org The theoretical gravimetric hydrogen density of NH₄BH₄ is reported to be 24.5 wt%, and it can release 18 wt% hydrogen below 160 °C. researchgate.net
Strategies for Enhancing Gravimetric and Volumetric Hydrogen Densities
Enhancing the hydrogen storage capacity of materials like ammonium borohydride involves various strategies. While NH₄BH₄ itself possesses high intrinsic densities, research explores ways to optimize its performance and integrate it into systems that maximize hydrogen release. The exploration of complex hydrides and their derivatives, including ammonium metal borohydrides, is a key area in this regard. au.dk These compounds also exhibit extremely high hydrogen densities. au.dk
Addressing Stability Challenges for Practical Applications
Despite its high hydrogen content, a significant challenge for the practical application of bulk this compound is its limited stability at room temperature. researchgate.netresearchgate.net It is metastable and undergoes spontaneous decomposition with a reported half-life of approximately 6 hours, releasing hydrogen and undesirable toxic gases such as diborane (B8814927) and borazine. researchgate.netresearchgate.net This spontaneous decomposition and the release of unwanted by-products are major hurdles that need to be addressed for NH₄BH₄ to be a viable hydrogen storage material. researchgate.netresearchgate.net Strategies to improve the thermal stability and control the decomposition pathway are actively being investigated. researchgate.netresearchgate.net For instance, increasing hydrogen or inert gas back pressure has been suggested as a method to stabilize this compound. researchgate.netrsc.org
Formation of Solid Solutions for Stabilized NH₄BH₄ Derivatives
One approach to mitigate the stability issues of pristine this compound is the formation of solid solutions with other metal borohydrides. This method aims to stabilize NH₄BH₄ and modify its decomposition behavior. researchgate.netresearchgate.netrsc.org
Synthesis and Characterization of (NH₄)ₓM₁₋ₓBH₄ (M = K, Rb, Cs) Systems
Solid solutions in the binary systems of NH₄BH₄ and alkali metal borohydrides (MBH₄, where M = K, Rb, Cs) have been synthesized and characterized. researchgate.netresearchgate.netrsc.org Cryo-mechanochemical treatment has been shown to achieve full solubility and the formation of (NH₄)ₓM₁₋ₓBH₄ solid solutions. researchgate.netresearchgate.netrsc.org These solid solutions have been investigated using techniques such as in situ synchrotron radiation powder X-ray diffraction and thermal analysis. researchgate.netresearchgate.netrsc.org
Impact on Thermal Stability and Decomposition Characteristics
The formation of solid solutions significantly impacts the thermal stability and decomposition characteristics of this compound. researchgate.netresearchgate.netrsc.org These solid solutions can stabilize NH₄BH₄, increasing its decomposition temperature from approximately 68 °C to 96 °C. researchgate.netresearchgate.netrsc.org Furthermore, they alter the decomposition pathway and help to suppress the fierce decomposition observed in pristine NH₄BH₄. researchgate.netresearchgate.netrsc.org However, the stabilizing effect is dependent on the composition; as the amount of NH₄BH₄ in the solid solution increases, the decomposition behavior gradually resembles that of the pristine compound. researchgate.netresearchgate.netrsc.org Additionally, the thermal stability of these solid solutions appears to decrease down the group of alkali metal ions, from K⁺ to Rb⁺ and then to Cs⁺. researchgate.netresearchgate.netrsc.org
Here is a table summarizing the stabilization effect of solid solutions:
| System | Stabilization Temperature Range (°C) | Impact on Decomposition |
| Pristine NH₄BH₄ | Unstable at room temperature | Fierce decomposition |
| (NH₄)ₓK₁₋ₓBH₄ solid solution | ~68 to ~96 | Altered, suppressed |
| (NH₄)ₓRb₁₋ₓBH₄ solid solution | Lower than K system | Altered, suppressed |
| (NH₄)ₓCs₁₋ₓBH₄ solid solution | Lower than Rb system | Altered, suppressed |
NH₄BH₄ in Complex Metal Borohydride Systems and Advanced Electrolytes
Beyond its direct application as a hydrogen storage material, this compound plays a role in the development of complex metal borohydride systems and advanced electrolytes. Systematic studies involving the addition reactions between this compound and metal borohydrides (M(BH₄)n) have led to the discovery of a variety of novel ammonium metal borohydrides and their derivatives. researchgate.netau.dk These compounds also exhibit very high hydrogen densities. researchgate.netau.dk
Furthermore, metal borohydrides, including those incorporating ammonium or ammonia (B1221849), are being explored as potential solid-state electrolytes for batteries. researchgate.netd-nb.inforesearchgate.net The unique structural properties and ionic conductivity of certain borohydride-based compounds make them candidates for this application. For example, ammine magnesium borohydrides, which can be related to this compound derivatives, have shown promising ionic conductivity for magnesium batteries. researchgate.netd-nb.info The concept of utilizing the interaction between protic (N-H) and hydridic (B-H) bonds, present in this compound and related compounds, is being investigated to promote hydrogen release and potentially influence ionic conductivity in complex hydrides. researchgate.netmdpi.comresearchgate.net
Theoretical Investigations of Ion Conductivity in Borohydride-Ammonia Borane (B79455) Complexes
Theoretical investigations, often employing methods like density functional theory (DFT), play a crucial role in understanding and predicting the ion conductivity in complex hydride materials, including borohydride-ammonia borane complexes. These studies aim to gain insight into ion mobility and explain experimental findings. acs.orgacs.orgunito.it
For instance, theoretical investigations have been conducted on magnesium borohydride ammonia borane, Mg(BH₄)₂(NH₃BH₃)₂, to understand its potential as a solid-state electrolyte. acs.orgacs.orgunito.it These studies characterized features such as crystal structure, topology, vibrational properties, and infrared and Raman spectra. acs.orgacs.orgunito.it Theoretical results have shown good agreement with experimental data, providing a basis for analyzing ionic transport. acs.orgacs.orgunito.it
Magnesium ion migration in Mg(BH₄)₂(NH₃BH₃)₂ has been investigated using methods like climbing image nudged elastic band (CI-NEB) calculations. acs.orgunito.it These calculations suggest that a promising migration path occurs along the c-axis, with calculated migration barriers in the range of 0.550–0.668 eV. acs.orgunito.it Topological analysis can also provide insights, suggesting, for example, repulsive interactions between certain atoms like Mg and B. acs.orgunito.it
Theoretical studies have confirmed the importance of defect formation energy in accurately evaluating the activation energy for ion migration. acs.orgunito.it Assuming a dominant mechanism like the formation of Frenkel pairs, calculated defect formation energies can be combined with migration barriers to estimate the activation energy for migration. acs.orgunito.it For Mg(BH₄)₂(NH₃BH₃)₂, a calculated defect formation energy of 1.05 eV (per single defect) combined with the migration barrier yields an activation energy for migration in the range of 1.60–1.71 eV. acs.orgunito.it These findings support the reliability of DFT-based methods for estimating activation energy in solid-state electrolytes. acs.orgunito.it
Exploration in Solid-State Electrolyte Development
The development of solid-state electrolytes is crucial for the advancement of batteries, offering potential safety advantages over liquid electrolytes. acs.orgunito.it Borohydrides, including derivatives with neutral molecules like ammonia borane, have emerged as promising candidates for solid-state electrolytes, particularly for beyond lithium-ion battery concepts such as magnesium-based batteries. researchgate.netmdpi.comau.dk
Magnesium-based batteries are being investigated as an alternative to lithium-ion batteries due to the abundance and lower cost of magnesium, as well as the potential for higher volumetric capacity and improved safety features with solid-state electrolytes. acs.orgunito.it However, achieving adequate ionic conductivity in solid-state magnesium electrolytes has been a challenge, partly due to the bivalent nature of Mg ions. acs.orgunito.it
Complex hydride materials based on Mg(BH₄)₂ have shown relatively high conductivities and have received significant attention. acs.orgunito.it A promising candidate is magnesium borohydride ammonia borane, Mg(BH₄)₂(NH₃BH₃)₂. acs.orgunito.itresearchgate.net This compound has demonstrated an ionic conductivity of 1.3 × 10⁻⁵ S cm⁻¹ at 30 °C. acs.orgunito.itresearchgate.net The higher conductivity compared to Mg(BH₄)₂ has been attributed to structural changes resulting from the substitution of borohydride groups with ammonia borane, leading to a larger Mg–B bond length and volume around the Mg atoms. acs.orgunito.it The estimated activation energy for ionic conductivity in Mg(BH₄)₂(NH₃BH₃)₂ is around 1.47 eV. acs.orgunito.it
Another example is amorphous Mg borohydride ammoniate, Mg(BH₄)₂·2NH₃, which has been developed as a solid Mg electrolyte. researchgate.net This material, prepared by ammonia redistribution, exhibited a high Mg-ion conductivity of 5 × 10⁻⁴ S cm⁻¹ at 75 °C. researchgate.net Theoretical calculations suggest that this high conductivity is due to the fast migration of abundant Mg vacancies. researchgate.net Amorphous Mg(BH₄)₂·2NH₃ also showed an apparent electrochemical stability window of 0 to 1.4 V. researchgate.net
The exploration of borohydrides and their complexes in solid-state electrolytes is an active area of research aimed at addressing challenges such as low room temperature ionic conduction, the formation of deleterious phases, limited electrochemical windows, and mechanical stability. mdpi.com Modifications with adducts, nanoconfinement, doping, and anionic additions are strategies being employed to tune ionic conductivity in borohydride-based materials. mdpi.com
General Derivatization Strategies for Enhancing Chemical Functionality (conceptual, non-clinical)
Derivatization strategies involve the chemical modification of a molecule to enhance specific properties or introduce new functionalities. In the context of compounds like this compound and related materials, derivatization can be conceptualized to improve characteristics relevant to their applications, such as stability, hydrogen release properties, or suitability as electrolyte components.
While specific derivatization strategies for this compound itself for non-clinical applications are not extensively detailed in the provided search results beyond its use as a starting material for ammonia borane synthesis procurementresource.comrsc.org, general concepts of chemical derivatization can be applied or considered for enhancing its functionality or that of related borohydride complexes.
General derivatization approaches in chemistry often aim to improve detectability, stability, or chromatographic properties, particularly in analytical contexts. numberanalytics.commdpi.com Techniques can involve introducing functional groups that facilitate detection (e.g., fluorescent labels) science.govresearchgate.net, altering solubility or volatility, or enabling specific reactions. mdpi.com
For materials like borohydrides being explored as solid-state electrolytes, derivatization can involve the addition of ligands or the formation of complexes with other molecules, as seen with the incorporation of ammonia borane into magnesium borohydride. acs.orgunito.itresearchgate.net This complex formation can lead to altered crystal structures and improved ionic conductivity. acs.orgunito.it The concept extends to incorporating other neutral molecules or functional groups to tune the material's properties. au.dk
Another conceptual approach to derivatization involves modifying the core structure or coordinating environment to influence properties like thermal stability and hydrogen release kinetics for hydrogen storage applications. While this compound itself is metastable at room temperature au.dk, strategies to stabilize or destabilize it through chemical modification or by forming complexes could be considered. rsc.org
Derivatization can also be used to create new compounds with tailored properties. For example, replacing the NH₃ group in ammonia borane with an N₂H₄ group yields hydrazine (B178648) borane, an ammonia borane derivative with different properties. researchgate.net This illustrates how structural modifications can lead to new materials within the B-N-H system with potentially different applications.
In the realm of solid-state electrolytes, derivatization could involve incorporating functional groups that enhance compatibility with electrodes or improve the electrochemical stability window. While the provided results focus on the impact of ammonia borane on magnesium borohydride's conductivity, the broader concept of chemical modification to optimize electrolyte performance remains relevant.
State of the Art Characterization Techniques Employed in Nh₄bh₄ Research
X-ray Diffraction (XRD): Powder and Single-Crystal Techniques for Structural Resolution
X-ray diffraction, particularly powder X-ray diffraction (PXRD), is a fundamental technique for determining the crystal structure of NH₄BH₄. At room temperature and above approximately 60 K, NH₄BH₄ adopts a face-centered cubic (fcc) structure with the space group Fm-3m, similar to the NaCl structure. diva-portal.orgresearchgate.netaps.orgchalmers.se In this structure, the NH₄⁺ and BH₄⁻ ions are arranged on the cation and anion sites of the NaCl lattice. diva-portal.orgresearchgate.netacs.org However, standard X-ray diffraction studies often reveal disorder in the hydrogen positions within these tetrahedral ions, typically modeled with half-occupancies of hydrogen atoms distributed around the central nitrogen or boron atoms. diva-portal.orgresearchgate.netresearchgate.netrsc.org
Studies using PXRD at different temperatures have shown that NH₄BH₄ undergoes structural transitions upon cooling below 60 K, leading to lower symmetry structures. diva-portal.orgresearchgate.net High-pressure synchrotron powder X-ray diffraction studies have also indicated phase transitions under pressure, transforming the ambient pressure fcc phase into disordered and subsequently orthorhombic structures. researchgate.netrsc.org
In Situ Synchrotron Radiation Powder X-ray Diffraction (SR-PXRD) for Real-Time Monitoring of Transitions
In situ SR-PXRD is a powerful technique for monitoring structural changes in real-time as a function of temperature, pressure, or time. SR-PXRD experiments on NH₄BH₄ have been conducted to study its structural behavior under varying conditions. For instance, SR-PXRD has been used to investigate phase transitions induced by pressure, showing transformations at approximately 1.5 GPa and 3.4 GPa. researchgate.netrsc.org
SR-PXRD data collected between 230 K and 330 K using synchrotron sources have been used for Rietveld refinement, confirming the NaCl-type structure (Fm-3m space group) at these temperatures. diva-portal.orgchalmers.se These studies utilize high-resolution data to refine lattice parameters and atomic positions, providing detailed structural information. diva-portal.orgacs.org The use of synchrotron radiation allows for rapid data acquisition and high signal-to-noise ratios, which are crucial for observing dynamic processes and subtle structural changes. diva-portal.orgacs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Structural Environments
Nuclear Magnetic Resonance (NMR) spectroscopy provides insights into the local structural environments and dynamics of atoms within a material. For NH₄BH₄, solid-state NMR is particularly valuable for studying the motion and arrangement of the ammonium (B1175870) and borohydride (B1222165) ions. researchgate.netrsc.orgresearchgate.net
Solid-state ¹H and ²H NMR studies have revealed the presence of dynamic disorder in NH₄BH₄, indicating rapid reorientation of both NH₄⁺ and BH₄⁻ ions in certain temperature ranges. diva-portal.orgresearchgate.netrsc.orgresearchgate.netcanada.ca These experiments can provide information about the activation energies and correlation times associated with these reorientational motions. diva-portal.org
Solid-State ¹¹B MAS NMR for Boron Environments and Reaction Mechanisms
Solid-state ¹¹B Magic Angle Spinning (MAS) NMR is specifically used to probe the local environment of boron atoms. This technique can distinguish between different boron-containing species and provide information about their coordination and bonding. rsc.org
In the context of NH₄BH₄, ¹¹B NMR can be used to confirm the presence of the BH₄⁻ anion and to study its stability and any changes in its environment during decomposition or reactions. For example, ¹¹B NMR has been used to monitor the purity of reaction products involving borohydrides. rsc.org While specific detailed findings on NH₄BH₄ using only ¹¹B MAS NMR for reaction mechanisms are not extensively detailed in the provided snippets, the technique is generally applicable for such studies in borohydride chemistry.
¹H and ²H NMR for Hydrogen Dynamics
¹H and ²H NMR are powerful tools for investigating the dynamics of hydrogen atoms. For NH₄BH₄, these techniques are used to study the reorientational motions of both the NH₄⁺ and BH₄⁻ ions. diva-portal.orgresearchgate.netrsc.orgresearchgate.netcanada.ca
Studies using ¹H and ²H NMR have shown that both ions undergo rapid reorientations, contributing to the dynamic disorder observed in the higher temperature fcc phase. diva-portal.orgresearchgate.netrsc.orgresearchgate.net The temperature dependence of spin-lattice relaxation times from NMR experiments can be used to determine activation energies for these reorientational processes. diva-portal.org For instance, activation energies of around 11 kJ/mol have been extracted from such measurements. diva-portal.org The dynamics can be complex, potentially involving different types of reorientational jumps or rotational diffusion. researchgate.netchalmers.seresearchgate.net
NMR experiments and molecular dynamics simulations have provided consistent values for the correlation time of ion reorientation at 300 K, found to be in the range of 14–16 ps. diva-portal.org
Neutron Scattering Techniques for Atomic Dynamics and Hydrogen Location
Neutron scattering techniques are particularly sensitive to light elements like hydrogen and are crucial for studying their positions and dynamics in materials. diva-portal.orgacs.orgresearchgate.net Both neutron diffraction and inelastic neutron scattering (INS) are employed in NH₄BH₄ research.
Neutron diffraction complements X-ray diffraction by providing more accurate information about the positions of hydrogen atoms, which are difficult to locate precisely with X-rays due to their low electron density. Neutron diffraction studies on deuterated NH₄BH₄ (ND₄BD₄) have been used to refine the crystal structure and determine the hydrogen/deuterium positions, especially in different low-temperature polymorphs. researchgate.netresearchgate.net These studies have confirmed the hydrogen disorder in the high-temperature cubic phase and provided details about the ordered structures at lower temperatures. researchgate.netresearchgate.net
Inelastic Neutron Scattering (INS) for Vibrational Modes
Inelastic neutron scattering (INS) is used to study the vibrational modes of atoms and molecules, providing information about bond strengths, interatomic forces, and molecular dynamics. diva-portal.orgacs.orgresearchgate.netnih.govornl.gov INS is particularly sensitive to the vibrations of hydrogen atoms due to their large incoherent scattering cross-section. diva-portal.orgacs.orgchalmers.se
INS spectra of NH₄BH₄ show distinct bands corresponding to internal vibrations of the NH₄⁺ and BH₄⁻ ions (stretching and bending modes) and external modes (librations and translations) of these ions in the lattice. diva-portal.orgacs.org Studies have identified libration modes for BH₄⁻ near 300 cm⁻¹ and for NH₄⁺ near 200 cm⁻¹. researchgate.netacs.org
INS experiments as a function of temperature can reveal changes in vibrational dynamics associated with phase transitions and the onset of reorientational motions. diva-portal.orgacs.org For example, the disappearance of the NH₄⁺ libration band in INS spectra upon heating indicates the onset of fast reorientational dynamics of the NH₄⁺ ions in the fcc phase. researchgate.netacs.org INS, often combined with quasi-elastic neutron scattering (QENS), helps to differentiate between dynamically ordered and disordered phases and to determine the temperature ranges where different types of ionic motions occur. researchgate.netacs.orgresearchgate.net
The structural transition observed in NH₄BH₄ between 40 K and 49 K upon cooling and heating, respectively, is clearly revealed in INS spectra by a significant increase in scattering intensity near the elastic line, indicating the transition to a dynamically disordered phase. acs.org
Summary of Characterization Techniques and Findings:
| Technique | Information Gained | Key Findings for NH₄BH₄ |
| X-ray Diffraction (XRD) | Crystal structure, lattice parameters, phase transitions, atomic positions (less sensitive to H) | High-temperature fcc NaCl-type structure (Fm-3m). diva-portal.orgresearchgate.netaps.orgchalmers.se Structural transitions below 60 K. diva-portal.orgresearchgate.net Pressure-induced phase transitions. researchgate.netrsc.org Hydrogen disorder in fcc phase. diva-portal.orgresearchgate.netresearchgate.netrsc.org |
| In Situ SR-PXRD | Real-time monitoring of structural changes, kinetics of transitions | Observation of pressure-induced phase transitions. researchgate.netrsc.org Confirmation of fcc structure and refinement of parameters at various temperatures. diva-portal.orgchalmers.se |
| NMR Spectroscopy | Local structural environments, molecular dynamics | Dynamic disorder of NH₄⁺ and BH₄⁻ ions. diva-portal.orgresearchgate.netrsc.orgresearchgate.netcanada.ca Reorientational motions. diva-portal.orgresearchgate.netchalmers.seresearchgate.netrsc.orgresearchgate.netcanada.ca Activation energies and correlation times for reorientation. diva-portal.org |
| Solid-State ¹¹B MAS NMR | Boron environment, coordination, reaction mechanisms | Used to confirm BH₄⁻ anion and study stability/changes. rsc.org |
| ¹H and ²H NMR | Hydrogen dynamics, reorientational motions of H-containing ions | Detailed information on the reorientation of NH₄⁺ and BH₄⁻ ions. diva-portal.orgresearchgate.netrsc.orgresearchgate.netcanada.ca Evidence of different motional regimes. researchgate.netacs.orgresearchgate.net |
| Neutron Scattering | Atomic positions (especially H), atomic dynamics, vibrational properties | Accurate hydrogen positions. researchgate.netresearchgate.net Confirmation of hydrogen disorder. researchgate.netresearchgate.net Study of low-temperature ordered phases. researchgate.netresearchgate.net |
| Inelastic Neutron Scattering (INS) | Vibrational modes (stretching, bending, libration, translation), dynamics | Identification of internal and external vibrational modes. diva-portal.orgacs.org Libration modes for BH₄⁻ (~300 cm⁻¹) and NH₄⁺ (~200 cm⁻¹). researchgate.netacs.org Onset of reorientational dynamics. researchgate.netacs.orgresearchgate.net Structural transition revealed by changes in spectra. acs.org |
This table summarizes the key techniques and their contributions to understanding the complex nature of ammonium borohydride.
Neutron Diffraction for Hydrogen Atom Localization
Neutron diffraction is a powerful technique for determining the positions of atoms within a crystal structure, and it is especially sensitive to light elements like hydrogen, which are difficult to locate precisely using X-ray diffraction. Studies on this compound have utilized neutron diffraction to investigate its crystal structure and the dynamics of its constituent ions.
Neutron powder diffraction measurements on deuterated this compound (ND₄BD₄) have revealed its structural behavior at low temperatures. At 5 K, ND₄BD₄ exhibits a dynamically ordered trigonal polymorph. Upon heating, it transforms to a rhombohedral polymorph at 45 K, which then transitions to a cubic high-temperature polymorph at 60 K. aps.org This cubic phase has a disordered structure where the tetrahedral NH₄⁺ and BH₄⁻ ions are arranged in an fcc NaCl-like lattice. aps.orgresearchgate.netacs.orgchalmers.se In this disordered cubic phase, hydrogen atoms can occupy multiple positions, often described as half-occupancies at the corners of a cube around the central N or B atom. researchgate.netacs.org
Quasielastic neutron scattering (QENS) is a related neutron technique that provides information about the reorientational dynamics of molecules or ions. QENS studies on NH₄BH₄ have shown that in the low-temperature ordered phase (<50 K), there is no reorientational dynamics within the probed timescale. aps.orgresearchgate.net However, in the high-temperature disordered phase (>50 K), both NH₄⁺ and BH₄⁻ ions exhibit reorientational dynamics. aps.orgresearchgate.net The onset of dynamics for NH₄⁺ is observed around 50 K, while BH₄⁻ ions become significantly mobile at around 125 K. aps.orgresearchgate.net At 150 K, the relaxation time for NH₄⁺ is approximately 1 ps, while for BH₄⁻ it is around 100 ps. aps.org The dynamics of NH₄⁺ below 125 K are associated with preferential tetrahedral tumbling motions. aps.org
Thermal Analysis (e.g., Differential Scanning Calorimetry, Thermogravimetric Analysis) for Kinetic Studies
Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for studying the thermal decomposition behavior of NH₄BH₄ and determining the kinetics of hydrogen release.
DSC and TGA coupled with mass analysis (MA) have been used to investigate the hydrogen release pathways from NH₄BH₄. acs.org These studies show that NH₄BH₄ decomposes in multiple steps at temperatures below 160 °C, releasing over 20 wt% of hydrogen. acs.org
A typical DSC-TGA-MA analysis of NH₄BH₄ heated at 1 °C/min reveals three distinct decomposition steps:
Step 1: Onset at approximately 53 °C, with a mass loss of around 6.5% and an exothermic enthalpy change of approximately -40 kJ/mol. acs.org
Step 2: Onset at approximately 85 °C, with a mass loss of around 6.0% and an exothermic enthalpy change of approximately -15 kJ/mol. acs.org
Step 3: Onset at approximately 130 °C, with a mass loss of around 9% and an exothermic enthalpy change of approximately -13 kJ/mol. acs.org
These steps correspond to the release of hydrogen gas. acs.org The total mass loss observed is around 21 wt% at temperatures below 160 °C. acs.org
Thermal analysis data can also be used for kinetic studies, such as determining the activation energy (Ea) of the dehydrogenation process. The Kissinger equation is often employed for this purpose using DSC data collected at different heating rates. mdpi.com Studies on ammonia (B1221849) borane (B79455) (NH₃BH₃), a related compound, have shown activation energies for dehydrogenation in the range of 161-168 kJ/mol for the pure material. mdpi.com While specific kinetic parameters for the decomposition steps of NH₄BH₄ are not explicitly detailed in the provided snippets, thermal analysis is the standard method for obtaining such data.
Here is a summary of the thermal decomposition steps of NH₄BH₄ based on DSC-TGA-MA data:
| Decomposition Step | Onset Temperature (°C) | Mass Loss (wt%) | Enthalpy Change (kJ/mol) |
| 1 | ~53 | ~6.5 | ~-40 |
| 2 | ~85 | ~6.0 | ~-15 |
| 3 | ~130 | ~9.0 | ~-13 |
Raman and Infrared Spectroscopy for Vibrational Fingerprinting
Raman and Infrared (IR) spectroscopy are vibrational spectroscopic techniques that provide information about the molecular vibrations and bonding within a material. These techniques are used to obtain vibrational fingerprints of NH₄BH₄ and study how its structure and bonding change under varying conditions, such as pressure or temperature.
The vibrational properties of NH₄BH₄ have been examined using both Raman and Inelastic Neutron Scattering (INS) spectroscopy. acs.orgdiva-portal.org The spectra show distinct regions corresponding to internal modes (vibrations within the NH₄⁺ and BH₄⁻ ions) and external modes (librations and translations of the ions). acs.orgdiva-portal.org
In the Raman spectrum of NH₄BH₄, the N-H stretching modes are observed at 3118 and 3178 cm⁻¹. acs.orgdiva-portal.org One of the two N-H bending modes (ν₄) is clearly visible at 1404 cm⁻¹, while the symmetric bend (ν₂) is expected around 1650 cm⁻¹. acs.orgdiva-portal.org The B-H stretching modes are typically observed in the range of 2200-2700 cm⁻¹. researchgate.net
IR spectroscopy also provides valuable information about the vibrational modes. For inorganic borohydrides, including those containing NH₄⁺, the IR spectra show characteristic bands in the B-H stretching region (2000-2500 cm⁻¹) and the B-H bending region (1000-1500 cm⁻¹). unige.ch Studies have shown that the IR peaks derived from B-H or N-H bonds can shift to lower frequencies with changes in the ionization energy of associated cations or due to interactions like dihydrogen bonding. rsc.org
Raman spectroscopy studies under high pressure have been performed on ammonia borane (NH₃BH₃), a related compound, providing insights into the effect of pressure on N-H and B-H stretching and bending modes and suggesting the presence of dihydrogen bonding at high pressure. researchgate.netaip.org While these studies are on NH₃BH₃, they illustrate the type of information that can be obtained from Raman spectroscopy regarding vibrational modes and bonding in borohydride compounds.
INS spectroscopy complements Raman and IR by being particularly sensitive to hydrogen vibrations due to the large incoherent scattering cross-section of hydrogen. acs.orgchalmers.sediva-portal.org INS spectra of NH₄BH₄ show internal modes above 1000 cm⁻¹ and external modes below 400 cm⁻¹. acs.orgdiva-portal.org The location of bending modes in INS spectra shows very good agreement with Raman spectra. acs.orgdiva-portal.org INS studies have also identified libration modes for BH₄⁻ near 300 cm⁻¹ and for NH₄⁺ near 200 cm⁻¹. acs.org
Here is a summary of some characteristic vibrational frequencies observed for NH₄BH₄:
| Mode | Technique | Approximate Frequency (cm⁻¹) | Source |
| N-H stretching | Raman | 3118, 3178 | acs.orgdiva-portal.org |
| N-H bending (ν₄) | Raman | 1404 | acs.orgdiva-portal.org |
| N-H bending (ν₂) | Raman | ~1650 | acs.orgdiva-portal.org |
| B-H stretching | Raman | 2200-2700 | researchgate.net |
| B-H stretching | IR | 2000-2500 | unige.ch |
| B-H bending | IR | 1000-1500 | unige.ch |
| BH₄⁻ libration | INS | ~300 | acs.org |
| NH₄⁺ libration | INS | ~200 | acs.org |
Emerging Research Directions and Future Perspectives in Nh₄bh₄ Chemistry
Development of Next-Generation Ammonium (B1175870) Borohydride (B1222165) Composites and Nanostructures
Next-generation composites are moving beyond simple physical mixtures to more sophisticated architectures. Research is exploring the use of high-surface-area porous materials as nanoscaffolds to encapsulate NH₄BH₄. This approach aims to stabilize the compound by confining it within nanoscale pores, thereby altering its thermodynamic and kinetic properties. Materials being investigated for this purpose include:
Mesoporous Silica (B1680970): Materials like MCM-41 are being studied to confine NH₄BH₄. However, initial studies have shown that while confinement can alter decomposition pathways, it can also sometimes lead to destabilization, causing rapid decomposition at room temperature into species like diammoniate of diborane (B8814927) (DADB) osti.govpnnl.govrsc.org.
Porous Carbon Frameworks: Activated carbons, carbon nanotubes, and graphene-based materials offer high surface areas and tunable pore sizes, making them promising candidates for hosting NH₄BH₄.
Metal-Organic Frameworks (MOFs): The crystalline and highly porous nature of MOFs allows for precise control over the host-guest interactions with NH₄BH₄, potentially leading to enhanced stability and controlled hydrogen release.
Another promising avenue is the creation of core-shell nanostructures . In this design, a core of ammonium borohydride is encapsulated within a protective shell of a more stable material. This shell can act as a physical barrier, preventing premature decomposition and controlling the diffusion of hydrogen. This strategy has been explored for other borohydrides, such as sodium borohydride, and offers a template for future work with NH₄BH₄.
Furthermore, the formation of solid solutions with other borohydrides is a key area of investigation. By substituting some of the NH₄⁺ cations with alkali metal cations like K⁺, Rb⁺, or Cs⁺, it is possible to form (NH₄)ₓM₁₋ₓBH₄ solid solutions. Research has shown that these solid solutions can significantly stabilize NH₄BH₄, increasing its decomposition temperature and altering the decomposition pathway to suppress the violent release of hydrogen rsc.org.
The table below summarizes some of the key parameters for different strategies aimed at stabilizing this compound.
| Stabilization Strategy | Host/Composite Material | Key Findings | Reference |
| Nanoconfinement | Mesoporous Silica (MCM-41) | Can lead to destabilization and rapid decomposition to DADB at ambient temperatures. | osti.govpnnl.govrsc.org |
| Solid Solution | KBH₄, RbBH₄, CsBH₄ | Formation of (NH₄)ₓM₁₋ₓBH₄ stabilizes NH₄BH₄ and raises decomposition temperature. | rsc.org |
Future research in this area will likely focus on optimizing the pore size and surface chemistry of nanoscaffolds, developing novel core-shell synthesis methods for NH₄BH₄, and exploring a wider range of solid solutions with other complex hydrides.
Advanced Regenerative Pathways for Dehydrogenated Products
For this compound to be a truly viable energy carrier, the development of efficient and energy-effective methods to regenerate it from its dehydrogenated byproducts is crucial. The decomposition of NH₄BH₄ can lead to a variety of boron-nitrogen compounds, including ammonia (B1221849) borane (B79455) (NH₃BH₃) and, subsequently, polyborazylene. The regeneration of these spent fuels is a significant chemical challenge.
Currently, research on the regeneration of spent fuel from borohydrides is more established for sodium borohydride and ammonia borane than for this compound itself. These studies, however, provide a foundational framework for developing regenerative pathways for NH₄BH₄ byproducts. The primary hurdles to overcome are the thermodynamic stability of the spent fuel and the need for cost-effective reducing agents.
For ammonia borane, a key decomposition product of NH₄BH₄, several regeneration strategies have been explored:
Digestion-Reduction Approaches: This involves treating the spent fuel with a digesting agent to break down the polymeric boron-nitrogen network, followed by reduction to regenerate the B-H bonds.
Hydrazine-Based Regeneration: A notable method for regenerating ammonia borane from polyborazylene involves treatment with hydrazine (B178648) (N₂H₄) in liquid ammonia researchgate.netnih.gov. This process has shown high yields in converting the spent fuel back to ammonia borane.
Electrochemical Regeneration: Electrolysis-based processes are being investigated to reduce borates, the final oxidation product of borohydrides, back to borohydrides. This approach is attractive as it can potentially be powered by renewable electricity energy.gov.
A significant challenge in regenerating boron hydrides is avoiding the formation of highly stable boron-oxygen bonds, which are energetically costly to reduce. Therefore, future research into regenerative pathways for dehydrogenated NH₄BH₄ will need to focus on chemistries that circumvent the formation of stable borates mdpi.com. The development of catalytic processes that can facilitate the rehydrogenation of B-N compounds under mild conditions is a critical area of future research cea.fr.
The following table outlines some of the regeneration concepts being explored for related boron hydrides, which could be adapted for the byproducts of NH₄BH₄ decomposition.
| Regeneration Concept | Spent Fuel | Key Features | Potential for NH₄BH₄ Byproducts | Reference |
| Hydrazine Treatment | Polyborazylene (from NH₃BH₃) | High yield of ammonia borane regeneration. | High, as polyborazylene is a likely byproduct. | researchgate.netnih.gov |
| Electrochemical Reduction | Borates (from NaBH₄) | Potential for using renewable energy; avoids chemical reducing agents. | Moderate, would require conversion of B-N byproducts to borates first. | energy.gov |
| Catalytic Hydrogenolysis | Chlorinated Boron Species | Operates under milder conditions than traditional industrial processes. | High, if B-N byproducts can be efficiently converted to chlorinated precursors. | cea.fr |
Exploration of NH₄BH₄ in Catalytic Cycles and Novel Chemical Transformations
While much of the focus on this compound has been on its potential for hydrogen storage, its unique chemical nature suggests it could play a role in various catalytic cycles and chemical transformations. The presence of both protic (N-H) and hydridic (B-H) hydrogens makes NH₄BH₄ a potentially versatile reagent in synthesis.
One area of exploration is the use of NH₄BH₄ as a hydrogen source in catalytic transfer hydrogenation reactions . In these reactions, hydrogen is transferred from a donor molecule (in this case, NH₄BH₄) to an unsaturated substrate, mediated by a catalyst. This approach could offer a safer and more convenient alternative to using high-pressure hydrogen gas. The decomposition of NH₄BH₄ to ammonia borane, which is known to be an effective hydrogen donor in such reactions, suggests the potential for in-situ generation of the active hydrogen-donating species dtu.dk.
Furthermore, the reactivity of the borohydride anion (BH₄⁻) could be harnessed in catalytic reduction reactions . While sodium borohydride is a well-established reducing agent in organic synthesis, the ammonium cation in NH₄BH₄ could modulate its reactivity and solubility, potentially opening up new applications in different solvent systems or for the reduction of specific functional groups.
The development of catalysts that can control the decomposition of NH₄BH₄ is also a critical area of research. By directing the decomposition pathway, it may be possible to selectively generate reactive intermediates that can participate in subsequent chemical transformations. For example, catalysts that promote the formation of specific borane or aminoborane species could enable their use as building blocks in the synthesis of more complex boron-containing molecules.
Research into the catalytic applications of NH₄BH₄ is still in its nascent stages, with much of the current literature focusing on the catalytic dehydrogenation of its decomposition product, ammonia borane mdpi.comacs.orgacs.orgacs.org. Future work will likely involve:
Screening different transition metal catalysts for their ability to activate NH₄BH₄ in a controlled manner.
Investigating the use of NH₄BH₄ as a hydrogen donor in the reduction of various organic functional groups.
Exploring the potential of NH₄BH₄ as a precursor for the synthesis of boron-nitrogen materials with tailored electronic or ceramic properties.
Integration of Machine Learning and Data Science in Materials Discovery for NH₄BH₄
The discovery and optimization of materials based on this compound can be significantly accelerated through the integration of machine learning (ML) and data science. These computational tools can be used to screen vast chemical spaces, predict material properties, and guide experimental efforts, thereby reducing the time and cost associated with traditional trial-and-error approaches.
One of the key applications of machine learning in this context is the prediction of material stability . By training ML models on datasets of known borohydrides and their properties, it is possible to develop predictive models that can estimate the stability of new, hypothetical NH₄BH₄-based composites and solid solutions mdpi.comarxiv.org. This allows researchers to focus their synthetic efforts on the most promising candidates.
Machine learning can also be used to uncover structure-property relationships . By analyzing large datasets of experimental and computational data, ML algorithms can identify the key structural features that govern the hydrogen storage performance of NH₄BH₄-based materials. This knowledge can then be used to design new materials with improved properties. For example, ML models could be used to predict how the pore size and surface chemistry of a nanoscaffold will affect the stability and dehydrogenation kinetics of encapsulated NH₄BH₄.
Furthermore, data science can play a crucial role in accelerating the analysis of experimental data . For instance, ML algorithms can be used to automate the analysis of X-ray diffraction patterns or spectroscopic data, enabling high-throughput screening of new materials.
The application of machine learning to this compound research is an emerging field, but the potential benefits are significant. Future research directions include:
Developing large, curated datasets of borohydride properties to train more accurate ML models.
Using generative models to propose novel NH₄BH₄-based composites and nanostructures with desired properties.
Integrating machine learning with robotic experimentation to create autonomous materials discovery platforms.
The following table illustrates potential applications of machine learning in the study of this compound.
| Machine Learning Application | Input Data | Predicted Output | Potential Impact |
| Stability Prediction | Chemical composition, crystal structure | Decomposition temperature, thermodynamic stability | Prioritization of synthetic targets for stable NH₄BH₄ composites. |
| Property Prediction | Material descriptors (e.g., pore size, surface functional groups) | Hydrogen storage capacity, dehydrogenation kinetics | Design of optimized nanoscaffolds for controlled hydrogen release. |
| High-Throughput Screening | Experimental data (e.g., XRD, TGA) | Phase identification, reaction kinetics | Accelerated discovery of new and improved NH₄BH₄-based materials. |
Comprehensive Understanding of Multiphase Reaction Mechanisms for Optimized Performance
A fundamental understanding of the multiphase reaction mechanisms governing the decomposition of this compound is essential for the rational design of materials with optimized performance. The decomposition of NH₄BH₄ is a complex process that involves solid-state transformations, gas evolution, and the formation of various intermediates and final products osti.govrsc.org.
The initial decomposition step of solid NH₄BH₄ involves the release of hydrogen and the formation of ammonia borane (NH₃BH₃). This is followed by further dehydrogenation of ammonia borane, which can proceed through several pathways, leading to the formation of polymeric species like polyborazylene and, eventually, boron nitride nih.gov. The reaction is further complicated by the potential for side reactions that can release undesirable byproducts such as borazine.
To gain a comprehensive understanding of these processes, researchers are increasingly employing a combination of advanced experimental and computational techniques:
In-situ Characterization: Techniques such as in-situ X-ray diffraction (XRD), nuclear magnetic resonance (NMR) spectroscopy, and thermal analysis are being used to monitor the structural and chemical changes that occur during the decomposition of NH₄BH₄ in real-time researchgate.net. This allows for the identification of reaction intermediates and the elucidation of reaction pathways.
Kinetic Modeling: Detailed kinetic studies are being conducted to determine the rate-limiting steps in the decomposition process and to understand how factors such as temperature, pressure, and the presence of catalysts or additives influence the reaction kinetics stonybrook.edursc.org.
Computational Modeling: Density functional theory (DFT) calculations and other computational methods are being used to investigate the thermodynamics and kinetics of the elementary reaction steps involved in the decomposition of NH₄BH₄. These calculations can provide valuable insights into the reaction mechanisms at the atomic level.
A deeper understanding of the multiphase reaction mechanisms will enable researchers to:
Design catalysts and additives that can selectively promote desired reaction pathways and suppress the formation of unwanted byproducts.
Develop more accurate kinetic models that can be used to predict the performance of NH₄BH₄-based hydrogen storage systems under a variety of operating conditions.
Future research in this area will focus on combining multiple in-situ characterization techniques to obtain a more complete picture of the decomposition process. Additionally, the development of more sophisticated multiscale models that can bridge the gap between atomic-level simulations and macroscopic reactor-scale behavior will be crucial for the design of practical NH₄BH₄-based systems.
Q & A
Q. What are the established synthesis methods for ammonium borohydride, and how are its structural and chemical properties validated?
this compound (NH₄BH₄) is synthesized via reactions between ammonium salts (e.g., NH₄Cl) and metal borohydrides (e.g., LiBH₄ or NaBH₄) in liquid ammonia at low temperatures . Key characterization methods include:
- Crystallographic analysis (X-ray/neutron diffraction) to resolve ionic arrangements (e.g., fcc vs. orthorhombic phases) .
- Raman spectroscopy to identify vibrational modes of NH₄⁺ and BH₄⁻ ions and detect phase transitions .
- Thermogravimetric analysis (TGA) to assess thermal stability and decomposition pathways .
Q. How can researchers evaluate the thermodynamic stability of this compound under varying conditions?
Stability is probed using:
- Differential scanning calorimetry (DSC) to measure enthalpy changes during decomposition .
- Pressure-dependent studies (up to 10 GPa) combined with synchrotron X-ray diffraction to map phase transitions and compressibility .
- First-principles calculations (DFT) to compute free energy landscapes and predict stable phases .
Q. What experimental precautions are necessary for handling this compound due to its instability?
NH₄BH₄ decomposes above -20°C, releasing H₂ . Protocols include:
Q. How does the ionic structure of NH₄BH₄ influence its hydrogen storage capacity?
The fcc NaCl-type structure at ambient conditions allows close packing of NH₄⁺ and BH₄⁻ ions, facilitating dihydrogen bonding (N–Hδ+⋯Hδ−–B interactions). This bonding contributes to a theoretical H₂ capacity of 24.5 wt%, but practical limitations arise from competing decomposition pathways (e.g., NH₃ release) .
Q. What spectroscopic techniques are critical for analyzing NH₄BH₄'s molecular dynamics?
- Inelastic neutron scattering (INS) to observe low-energy libration modes of NH₄⁺ and BH₄⁻ (e.g., 200–300 cm⁻¹) and detect reorientational freezing below 40 K .
- Solid-state NMR (¹¹B, ¹⁵N) to study local bonding environments and phase transitions .
Advanced Research Questions
Q. How can computational models resolve contradictions between theoretical and experimental structural data for NH₄BH₄?
Discrepancies arise when ab initio calculations (e.g., DFT) predict a zinc-blende (ZB) structure as energetically favorable, while experiments observe a rocksalt (RS) phase . Advanced approaches include:
Q. What mechanisms govern hydrogen release pathways in NH₄BH₄, and how are competing byproducts minimized?
Dehydrogenation involves:
- Direct H₂ release via dihydrogen bond cleavage .
- Competing NH₃ formation from NH₄⁺ dissociation, which poisons fuel cells. Strategies include:
- Catalytic additives (e.g., transition metals) to lower activation barriers for H₂ release .
- Isotopic labeling (¹⁵N NMR) to track N–H bond breaking kinetics .
Q. How do pressure-induced phase transitions alter NH₄BH₄'s hydrogen storage performance?
At 1.5 GPa, NH₄BH₄ transitions to a disordered intermediate phase, followed by an orthorhombic CsCl-type structure at 3.4 GPa. These phases exhibit:
Q. What role does dihydrogen bonding play in NH₄BH₄'s reorientational dynamics, and how is this quantified?
Dihydrogen bonds (N–H⁺⋯H⁻–B) enable rapid NH₄⁺ reorientation above 45 K, while BH₄⁻ mobility requires >100 K . Quantification methods:
Q. How can computational models predict NH₄BH₄'s behavior in hydrogen storage systems, and what validation is required?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
